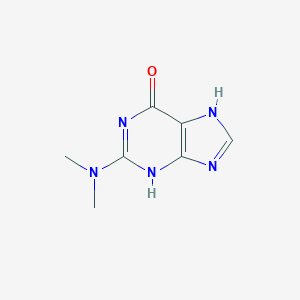

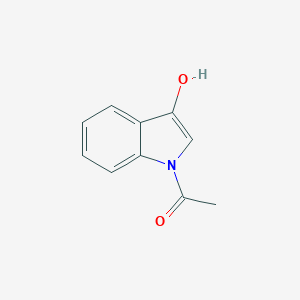

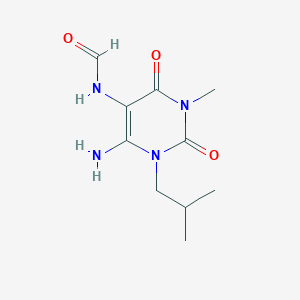

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione, often involves multicomponent reactions that can include the condensation of diamines with pentanediones or similar precursors. For instance, research has detailed the synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine and their characterization, which could be analogous to the synthetic routes applicable to the compound (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione has been elucidated using techniques such as single-crystal X-ray diffraction. These analyses reveal the compound's tautomeric forms, intramolecular dimensions, and evidence for electronic polarization (Torre, Trilleras, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can include condensation reactions, acylation, and the formation of Schiff bases. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids showcases the type of chemical reactivity that might be expected from 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione (Jones, Begley, Peterson, & Sumaria, 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, of pyrimidine derivatives can be significantly influenced by their molecular structure. Studies that focus on the crystal structure and hydrogen bonding patterns provide insights into the stability and physical characteristics of these compounds (Glidewell, Low, Melguizo, & Quesada, 2003).

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Structures

- The compound has been studied for its hydrogen bonding properties. Torre et al. (2009) examined a similar compound, finding evidence of polarization in its electronic structure and a hydrogen-bonded ribbon formation, which can have implications in crystal engineering and design (J. M. D. L. Torre et al., 2009).

Synthesis and Characterisation of Schiff Bases

- Opozda et al. (2006) discussed the synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, which relates to the structural features of the subject compound. These findings are significant for understanding the chemical behavior and potential applications of pyrimidine derivatives (E. Opozda et al., 2006).

Amination Studies

- Research by Streef and Hertog (2010) on the amination of dibromopyridines, including studies on derivatives similar to the subject compound, provides insights into the reactivity and potential synthetic pathways for these compounds (J. Streef et al., 2010).

Synthesis of Purinediones

- The synthesis of purinediones, as discussed by Šimo et al. (1995), is relevant for the study of pyrimidine derivatives, offering insights into potential pharmaceutical and chemical applications (Ondrej Šimo et al., 1995).

Ionization Studies

- The ionization constants of heterocyclic substances, including aminopyridones and aminopyrimidones, as studied by Barlin and Pfleiderer (1971), contribute to a deeper understanding of the chemical properties of pyrimidine derivatives (G. Barlin et al., 1971).

Syntheses of Fluorescence Probes

- A study by Prior et al. (2014) on the synthesis of various pyridinones and pyrimidinones, including the synthesis of fluorescently active compounds, highlights potential applications in biological imaging and tracing pathways (A. Prior et al., 2014).

Eigenschaften

IUPAC Name |

N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-6(2)4-14-8(11)7(12-5-15)9(16)13(3)10(14)17/h5-6H,4,11H2,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKKAVXMYWEOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)NC=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399486 |

Source

|

| Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione | |

CAS RN |

130332-59-1 |

Source

|

| Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.